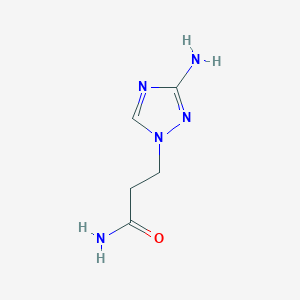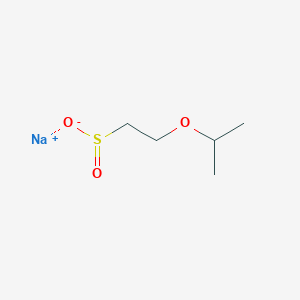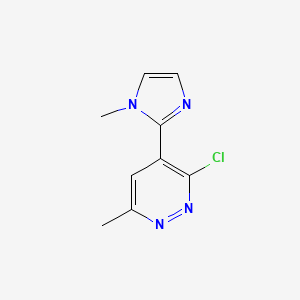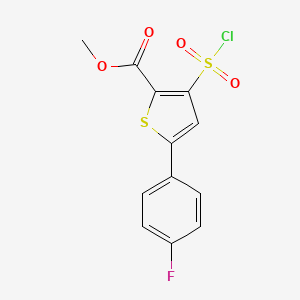![molecular formula C7H15NO2 B13175291 Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The purification of the compound is achieved through distillation, crystallization, or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or other functionalized compounds.
Applications De Recherche Scientifique
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: This compound shares the dioxolane ring structure but differs in its substituents.
2-Methyl-2-ethyl-1,3-dioxolane: Another similar compound with slight variations in the alkyl groups attached to the dioxolane ring.
Uniqueness
Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine is unique due to the presence of both the dioxolane ring and the amine group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N-methyl-2-(2-methyl-1,3-dioxolan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(3-4-8-2)9-5-6-10-7/h8H,3-6H2,1-2H3 |
Clé InChI |
BVBUFTMMJGIFMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


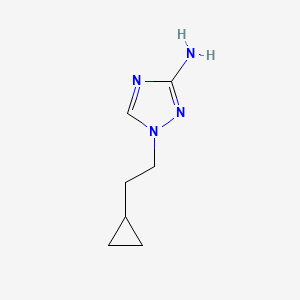
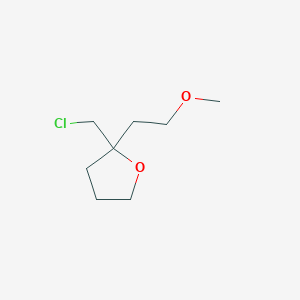
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)

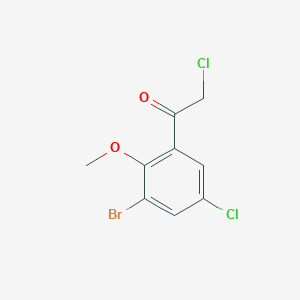
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
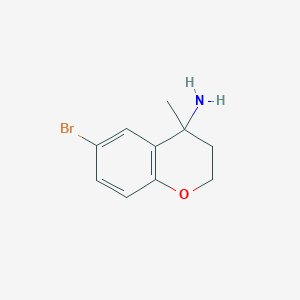
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
